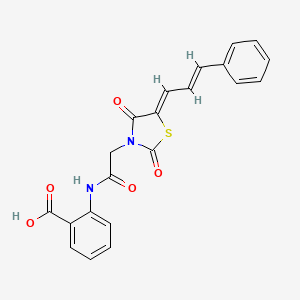![molecular formula C12H19BO3S B2619683 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246778-03-8](/img/structure/B2619683.png)
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with a molecular weight of 254.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 254.16 . The compound’s InChI code is1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 .
科学的研究の応用
Role in Medicinal Chemistry
Thiophene-based analogs, such as “2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have been the focus of a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means that “2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could potentially be used in this field.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This implies that “2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could potentially exhibit these properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily targets enzymes involved in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron reagent, facilitating the transfer of boron to the palladium catalyst, which then interacts with the organic halide to form the desired product .
Mode of Action
The interaction of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with its target involves the formation of a complex with the palladium catalyst. This complexation enhances the reactivity of the palladium, allowing it to effectively mediate the coupling of the boron-containing compound with an organic halide. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules .
Biochemical Pathways
The biochemical pathways affected by 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are primarily those involved in organic synthesis. The compound facilitates the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for constructing complex organic molecules. This reaction pathway involves the activation of the palladium catalyst, the formation of a boron-palladium complex, and the subsequent coupling with an organic halide to form the final product .
Pharmacokinetics
The pharmacokinetics of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the context of its use in organic synthesis, involves its absorption, distribution, metabolism, and excretion properties. The compound is typically used in a controlled laboratory environment, where its bioavailability is determined by its solubility and stability in the reaction medium. The compound’s stability ensures that it remains active throughout the reaction process, facilitating efficient coupling reactions .
Result of Action
The molecular and cellular effects of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action result in the successful formation of carbon-carbon bonds in organic molecules. This compound’s action leads to the synthesis of complex organic structures, which are essential in the development of pharmaceuticals, agrochemicals, and materials science .
Action Environment
Environmental factors such as temperature, solvent choice, and the presence of other reagents can significantly influence the action, efficacy, and stability of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneThe compound’s stability under these conditions ensures its effectiveness in facilitating the Suzuki-Miyaura cross-coupling reaction .
特性
IUPAC Name |
2-[5-(methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAUYMYVLQUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)

![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)
![Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2619609.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)

![4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2619616.png)
![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2619620.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2619622.png)
